Cumyl-pegaclone

Catalog No.
S1965268
CAS No.
2160555-55-3
M.F
C25H28N2O
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cumyl-pegaclone

CAS Number

2160555-55-3

Product Name

Cumyl-pegaclone

IUPAC Name

5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C25H28N2O/c1-4-5-11-17-26-21-15-10-9-14-20(21)23-22(26)16-18-27(24(23)28)25(2,3)19-12-7-6-8-13-19/h6-10,12-16,18H,4-5,11,17H2,1-3H3

InChI Key

AWHWTKXMUJLSRM-UHFFFAOYSA-N

SMILES

CCCCCN1C2=C(C3=CC=CC=C31)C(=O)N(C=C2)C(C)(C)C4=CC=CC=C4

Synonyms

CUMYL-PEGACLONE, SGT-151

Canonical SMILES

CCCCCN1C2=C(C3=CC=CC=C31)C(=O)N(C=C2)C(C)(C)C4=CC=CC=C4

The exact mass of the compound Cumyl-pegaclone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cumyl-pegaclone, also known as SGT-151, is a synthetic cannabinoid receptor agonist (SCRA) distinguished by its γ-carbolinone core structure. This structural class differentiates it from earlier generations of indole or indazole-based SCRAs. Pharmacological data establish it as a potent, full agonist at both human CB1 and CB2 cannabinoid receptors, exhibiting binding affinities in the low- to sub-nanomolar range. Its distinct core and high potency are central to its procurement rationale for specific research and analytical applications.

Substituting Cumyl-pegaclone with structurally related analogs introduces critical variables that can compromise research outcomes and analytical accuracy. The γ-carbolinone core confers a distinct receptor affinity profile compared to indole-based analogs like CUMYL-PICA. Furthermore, while pharmacologically similar to its 5-fluoro analog (5F-CUMYL-PEGACLONE), the two compounds produce both overlapping and unique urinary metabolites. For forensic and toxicological applications, relying on one analog to identify the other is unreliable; unambiguous differentiation requires the specific parent compound as a reference standard, rendering them non-interchangeable in a validated workflow.

Enhanced Receptor Affinity vs. Indole-Core Analog CUMYL-PICA

Cumyl-pegaclone demonstrates higher binding affinity for both cannabinoid receptors compared to its indole-based structural analog, CUMYL-PICA. In a direct comparative binding assay, Cumyl-pegaclone showed a Kᵢ value of 1.37 nM at the CB1 receptor and 2.09 nM at the CB2 receptor, whereas CUMYL-PICA was less affine with Kᵢ values of 8.61 nM (CB1) and 10.4 nM (CB2) respectively.

Evidence DimensionReceptor Binding Affinity (Kᵢ)
Target Compound DataCB1: 1.37 nM; CB2: 2.09 nM
Comparator Or BaselineCUMYL-PICA: CB1: 8.61 nM; CB2: 10.4 nM
Quantified DifferenceApproximately 6.3x higher affinity at CB1 and 5.0x higher affinity at CB2 than CUMYL-PICA.
ConditionsCompetitive radioligand binding assay with [³H]CP55,940 on membranes from CHO cells expressing human CB1 or CB2 receptors.

This justifies selecting the γ-carbolinone scaffold for researchers requiring higher receptor affinity than offered by previous generation cumyl-indole structures.

High Functional Potency Comparable to 5F-Analog, Outperforming JWH-018

Cumyl-pegaclone demonstrates potent functional activity at the CB1 receptor, comparable to its 5-fluorinated analog and significantly exceeding the benchmark synthetic cannabinoid JWH-018. In a β-arrestin2 recruitment assay, Cumyl-pegaclone exhibited an EC₅₀ of 0.23 nM and a maximal efficacy (Eₘₐₓ) of 344% relative to baseline. This was similar to 5F-CUMYL-PEGACLONE (EC₅₀=0.18 nM, Eₘₐₓ=373%) and over 3-fold more efficacious than JWH-018 (Eₘₐₓ=100%).

Evidence DimensionCB1 Receptor Functional Efficacy (Eₘₐₓ)
Target Compound Data344% (relative to JWH-018 at 100%)
Comparator Or Baseline5F-CUMYL-PEGACLONE: 373%; JWH-018: 100%
Quantified Difference3.44x the maximal efficacy of JWH-018.
ConditionsLive-cell PathHunter β-arrestin2 recruitment assay with U2OS cells expressing human CB1 receptors.

This confirms that high potency is an intrinsic feature of the Cumyl-pegaclone scaffold, allowing researchers to investigate a non-fluorinated analog without a significant loss of functional activity, which is a critical control for SAR studies.

Essential Reference Standard for Forensic and Toxicological Analysis

Cumyl-pegaclone is extensively metabolized in vivo, and the parent compound is typically not detected in authentic urine samples, making metabolite analysis essential for confirmation of use. Critically, several phase I metabolites of Cumyl-pegaclone are identical to those of its 5-fluoro analog. Therefore, a reference standard of the parent Cumyl-pegaclone is required to develop analytical methods that can unambiguously differentiate its use from that of 5F-CUMYL-PEGACLONE, a crucial requirement for forensic certainty.

Evidence DimensionMetabolic Profile Overlap
Target Compound DataExtensively metabolized, producing multiple phase I metabolites.
Comparator Or Baseline5F-CUMYL-PEGACLONE: Shares at least six identical phase I metabolites.
Quantified DifferenceQualitative (overlap vs. unique markers)
ConditionsHuman phase I metabolism analysis via human liver microsomes (HLM) and authentic urine samples using LC-MS/MS.

For forensic and toxicology labs, this compound is not a substitute but a required, non-interchangeable standard for accurate identification and differentiation from its closely related analog.

Pharmacological Research and Structure-Activity Relationship (SAR) Studies

Ideal for researchers investigating the pharmacology of the γ-carbolinone class of cannabinoids. Its high, quantifiable potency serves as a strong foundation for SAR studies, particularly when used as a direct, non-fluorinated comparator to 5F-CUMYL-PEGACLONE or as a higher-affinity alternative to indole-based SCRAs like CUMYL-PICA.

Forensic and Toxicological Reference Material

Serves as an essential certified reference material for toxicology and forensic laboratories. Its primary use is for the definitive identification of Cumyl-pegaclone in biological matrices and for differentiating its intake from the co-circulating 5F-CUMYL-PEGACLONE, which produces some identical metabolites.

Development and Validation of Analytical Methods

A critical standard for developing and validating quantitative and qualitative analytical methods (e.g., LC-MS/MS, GC-MS) for the detection of Cumyl-pegaclone and its specific metabolites in seized materials, herbal blends, and biological samples.

XLogP3

5.4

Hydrogen Bond Acceptor Count

1

Exact Mass

372.220163521 g/mol

Monoisotopic Mass

372.220163521 g/mol

Heavy Atom Count

28

UNII

CUT2RV7EIQ

Other CAS

2160555-55-3

Wikipedia

CUMYL-PEGACLONE

Dates

Last modified: 04-14-2024

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